

# The Pharmacological Profile of SKF-83566: A Technical Guide

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## Compound of Interest

Compound Name: SKF 95601

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## Introduction

SKF-83566 is a synthetic organic compound that has been widely characterized as a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1] Its utility in neuroscience research stems from its ability to probe the physiological and behavioral roles of these receptors. Beyond its primary target, SKF-83566 exhibits a complex pharmacological profile, with notable interactions at serotonergic receptors, the dopamine transporter, and adenylyl cyclase enzymes. This technical guide provides an in-depth overview of the pharmacological properties of SKF-83566, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

## Core Pharmacological Activities

SKF-83566 is a versatile pharmacological tool with a multi-target profile. Its primary activities are summarized below:

- Dopamine D1-like Receptor Antagonism:** SKF-83566 is a potent antagonist at D1 and D5 dopamine receptors, making it a valuable tool for studying the roles of these receptors in various physiological processes.[1]

- Serotonin 5-HT<sub>2</sub> Receptor Antagonism: The compound also displays antagonist activity at vascular 5-HT<sub>2</sub> receptors.
- Dopamine Transporter (DAT) Inhibition: SKF-83566 acts as a competitive inhibitor of the dopamine transporter, which can influence the interpretation of its effects in dopaminergic systems.[\[2\]](#)[\[3\]](#)
- Adenylyl Cyclase 2 (AC2) Inhibition: SKF-83566 has been shown to selectively inhibit the activity of adenylyl cyclase 2.[\[1\]](#)[\[4\]](#)

## Quantitative Pharmacological Data

The binding affinities and functional potencies of SKF-83566 at its various molecular targets are summarized in the tables below. These data have been compiled from multiple studies to provide a comprehensive quantitative overview.

Receptor/Transporter	Parameter	Value	Species/System	Reference
Dopamine D1-like Receptor	K <sub>i</sub>	~0.56 nM	Not Specified	<a href="#">[5]</a>
Dopamine D2 Receptor	K <sub>B</sub>	2 μM	Not Specified	<a href="#">[5]</a>
Serotonin 5-HT <sub>2</sub> Receptor	K <sub>i</sub>	11 nM	Vascular	<a href="#">[4]</a>
Dopamine Transporter (DAT)	IC <sub>50</sub> ([ <sup>3</sup> H]DA uptake)	5.7 μM	LLc-PK cells expressing rat DAT	<a href="#">[2]</a> <a href="#">[3]</a>
Dopamine Transporter (DAT)	IC <sub>50</sub> ([ <sup>3</sup> H]CFT binding)	0.51 μM	LLc-PK cells expressing rat DAT	<a href="#">[2]</a> <a href="#">[3]</a>
Dopamine Transporter (DAT)	IC <sub>50</sub> ([ <sup>3</sup> H]CFT binding)	0.77 μM	LLc-PK-rDAT cell membranes	<a href="#">[4]</a>

Enzyme/Effecto r	Parameter	Value	Species/System	Reference
Adenylyl Cyclase 2 (AC2)	Inhibition	~95% at 30 $\mu$ M	In vitro	[1]

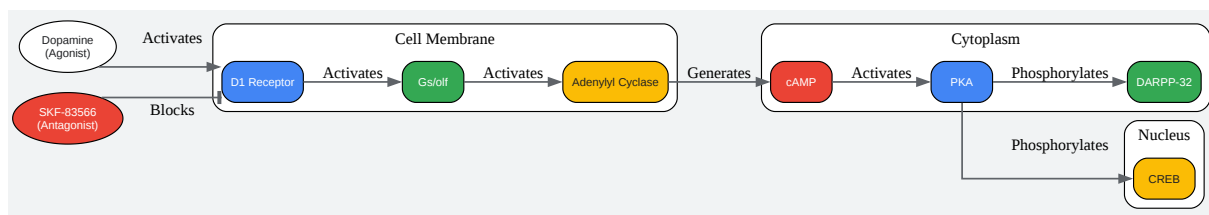
Functional Assay	Parameter	Value	Species/System	Reference
Evoked Dopamine Release	EC50	1.3 $\mu$ M	Rat striatal slices	[2]

## Signaling Pathways

SKF-83566, as a D1-like receptor antagonist, modulates downstream signaling cascades. The canonical D1 receptor signaling pathway and a more recently identified pathway in the context of glioblastoma are depicted below.

### Canonical D1 Dopamine Receptor Signaling Pathway

D1-like dopamine receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[5][6][7][8][9] SKF-83566 blocks the initiation of this cascade by preventing agonist binding to the D1 receptor.

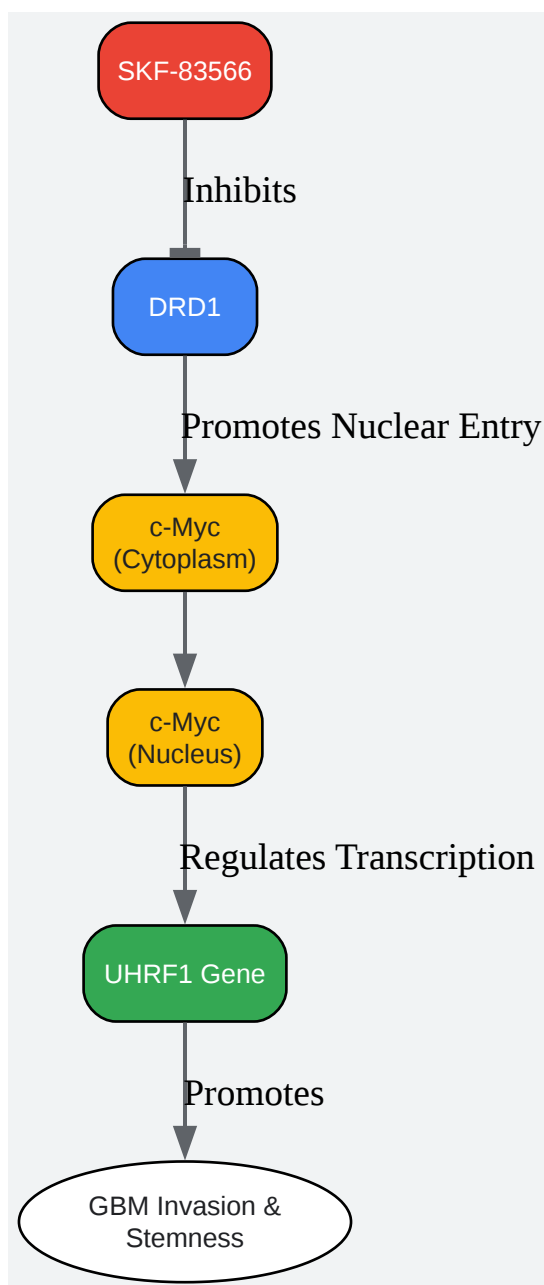


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### Canonical D1 Dopamine Receptor Signaling Pathway

## DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

Recent research has identified a novel signaling pathway in glioblastoma (GBM) where the Dopamine Receptor D1 (DRD1) regulates the nuclear entry of the transcription factor c-Myc, which in turn affects the transcription of the UHRF1 gene.<sup>[10][11][12]</sup> SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through this pathway.<sup>[10][11][12]</sup>



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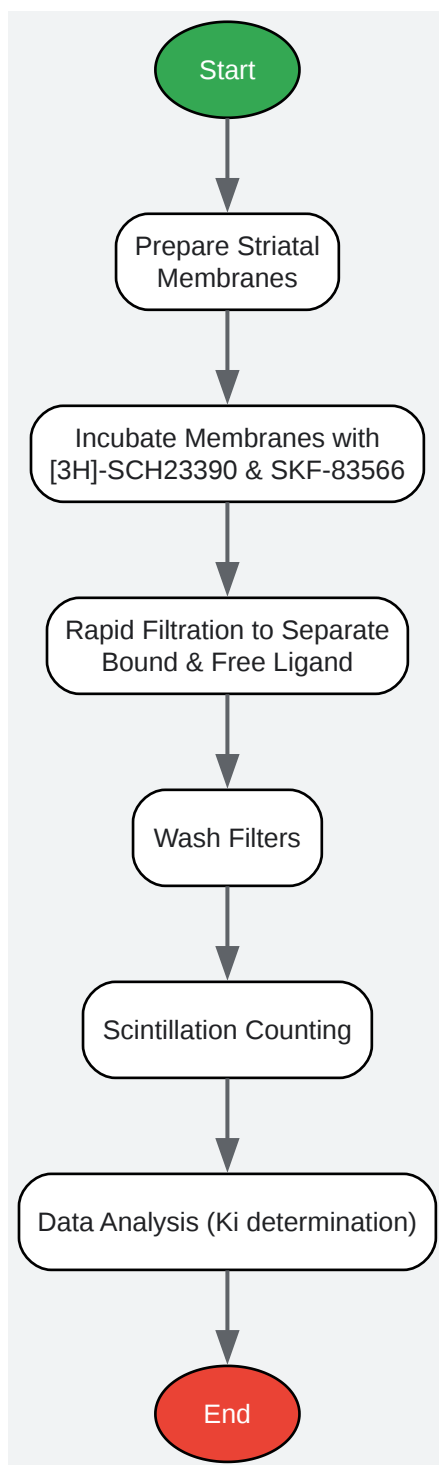
### DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

## Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SKF-83566 are provided below. These protocols are based on established methodologies and specific details from relevant publications.

## Radioligand Binding Assay for D1-like Dopamine Receptors (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for D1-like dopamine receptors using [3H]-SCH23390 as the radioligand.



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